![molecular formula C21H17Br2ClN2O B3260502 1-[(4-chlorophenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol CAS No. 331416-70-7](/img/structure/B3260502.png)
1-[(4-chlorophenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol
Overview
Description
1-[(4-chlorophenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol, also known as SD-118, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Schiff Base Formation and Structural Analysis
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}propan-2-ol, a related compound, was created through the condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde. Its structure was analyzed using CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR, highlighting its potential in molecular and structural studies (Warad et al., 2018).
Inhibition of Dynamin I GTPase Activity
A carbazole-based compound similar to the requested chemical, known as Wiskostatin, was studied for its ability to inhibit dynamin I GTPase activity and endocytosis. This compound and its analogs have implications in understanding membrane transport and cytokinesis, independent of the N-WASP-Arp2/3 complex pathway (Cossar et al., 2022).
Anticonvulsive and Peripheral n-Cholinolytic Activities
Research on 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, related compounds, showed pronounced anticonvulsive and some peripheral n-cholinolytic activities, expanding the therapeutic potential of these chemicals (Papoyan et al., 2011).
Neurogenesis Induction in Neural Stem Cells
An aminopropyl carbazole derivative closely related to the chemical was found to increase neurogenesis in rat neural stem cells. This compound induces the final cell division during NSC differentiation, suggesting potential applications in neuroscience and regenerative medicine (Shin et al., 2015).
Antimicrobial and Anticancer Properties
Another derivative, 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, demonstrated significant antimicrobial and anticancer properties. These findings open avenues for the development of new therapeutic agents (Hafez et al., 2016).
Inhibition of Topoisomerase I and Anticancer Activity
Carbazole aminoalcohols, structurally related to the chemical of interest, showed promise as anticancer agents. They are likely to target topoisomerase I, causing DNA damage and inducing apoptosis in tumor cells, thereby offering potential in cancer therapy (Wang et al., 2016).
Future Directions
properties
IUPAC Name |
1-(4-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2ClN2O/c22-13-1-7-20-18(9-13)19-10-14(23)2-8-21(19)26(20)12-17(27)11-25-16-5-3-15(24)4-6-16/h1-10,17,25,27H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCPSFQUXZLXPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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